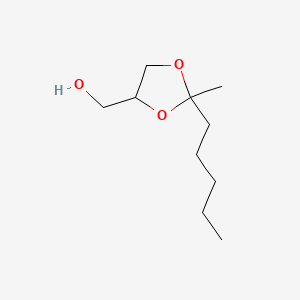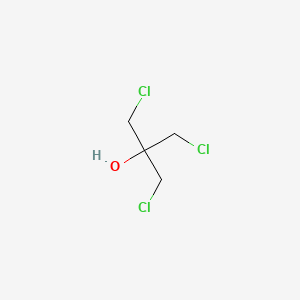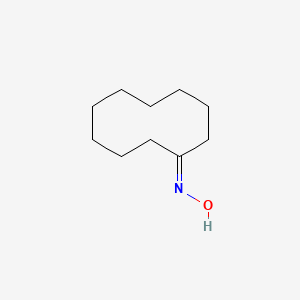![molecular formula C15H15FN2O2S B14170112 4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide CAS No. 5699-05-8](/img/structure/B14170112.png)
4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide is a synthetic compound belonging to the thiophene family. Thiophenes are heterocyclic compounds containing a sulfur atom in a five-membered ring. This particular compound is characterized by the presence of an ethyl group, a fluorophenyl carbonyl group, and a carboxamide group attached to the thiophene ring. Thiophene derivatives have gained significant attention due to their diverse applications in medicinal chemistry, material science, and organic electronics .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide typically involves multi-step reactions starting from commercially available precursors. One common synthetic route includes:
Formation of the Thiophene Ring: The thiophene ring can be synthesized using the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester.
Introduction of Substituents: The ethyl and methyl groups can be introduced through alkylation reactions using appropriate alkyl halides.
Attachment of the Fluorophenyl Carbonyl Group: This step involves the acylation of the thiophene ring with 4-fluorobenzoyl chloride in the presence of a base such as pyridine.
Formation of the Carboxamide Group: The final step involves the reaction of the intermediate product with an amine to form the carboxamide group.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced catalysts, and automated processes to ensure consistent quality and scalability.
化学反応の分析
Types of Reactions
4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide can undergo various chemical reactions, including:
Reduction: The carbonyl group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Amines, thiols, in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Substituted thiophenes with various functional groups.
科学的研究の応用
4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide has several scientific research applications:
Medicinal Chemistry: It is explored for its potential as an anti-inflammatory, antimicrobial, and anticancer agent due to the biological activity of thiophene derivatives.
Material Science: Thiophene derivatives are used in the development of organic semiconductors, organic field-effect transistors (OFETs), and organic light-emitting diodes (OLEDs).
Organic Electronics: The compound can be used in the fabrication of organic photovoltaic cells and sensors.
作用機序
The mechanism of action of 4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or ion channels, modulating their activity.
Pathways Involved: It can influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its therapeutic effects.
類似化合物との比較
Similar Compounds
Suprofen: A nonsteroidal anti-inflammatory drug with a 2-substituted thiophene framework.
Articaine: A dental anesthetic with a 2,3,4-trisubstituent thiophene structure.
Uniqueness
4-Ethyl-2-{[(4-fluorophenyl)carbonyl]amino}-5-methylthiophene-3-carboxamide is unique due to its specific combination of substituents, which may confer distinct biological and chemical properties compared to other thiophene derivatives. Its fluorophenyl carbonyl group and carboxamide functionality can enhance its interactions with biological targets and improve its pharmacokinetic profile .
特性
CAS番号 |
5699-05-8 |
|---|---|
分子式 |
C15H15FN2O2S |
分子量 |
306.4 g/mol |
IUPAC名 |
4-ethyl-2-[(4-fluorobenzoyl)amino]-5-methylthiophene-3-carboxamide |
InChI |
InChI=1S/C15H15FN2O2S/c1-3-11-8(2)21-15(12(11)13(17)19)18-14(20)9-4-6-10(16)7-5-9/h4-7H,3H2,1-2H3,(H2,17,19)(H,18,20) |
InChIキー |
KZSFRFCSRNVXOH-UHFFFAOYSA-N |
正規SMILES |
CCC1=C(SC(=C1C(=O)N)NC(=O)C2=CC=C(C=C2)F)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(E)-3-(5-(phenylamino)-1-(triisopropylsilyl)-1H-pyrrolo[2,3-b]pyridin-3-yl)acrylamide](/img/structure/B14170030.png)
![1H-Pyrrolo[2,3-b]pyridin-5-amine, 3-ethoxy-1-[(4-methylphenyl)sulfonyl]-](/img/structure/B14170036.png)
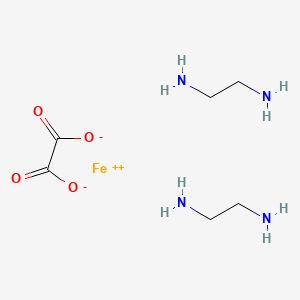
![1-[(E)-(4-bromophenyl)diazenyl]naphthalen-2-ol](/img/structure/B14170055.png)
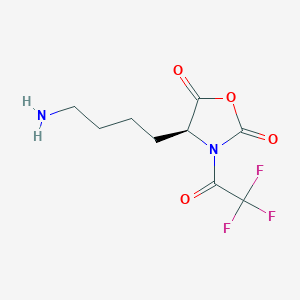
![3-(methylsulfanyl)pyrimido[4,5-e][1,2,4]triazine-6,8(5H,7H)-dione](/img/structure/B14170063.png)
![N-[1-(1-Oxo-1lambda~5~-pyridin-4-yl)propyl]-2-phenylquinoline-4-carboxamide](/img/structure/B14170064.png)
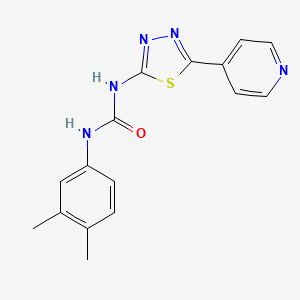
![(4-Chloro-phenyl)-[1,3]oxazinan-3-yl-methanone](/img/structure/B14170071.png)
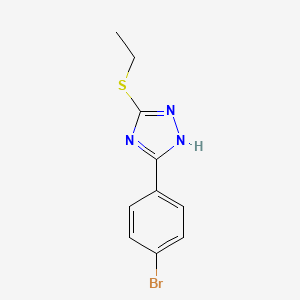
![3-(4-Methylthiadiazol-5-yl)-6-(trifluoromethyl)-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B14170078.png)
